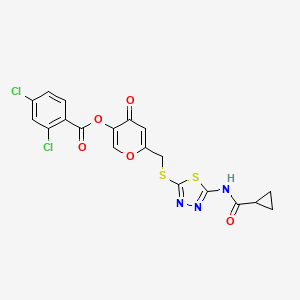

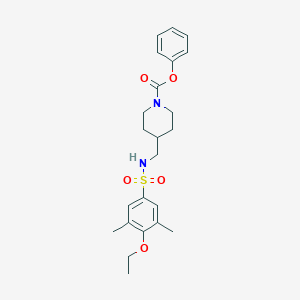

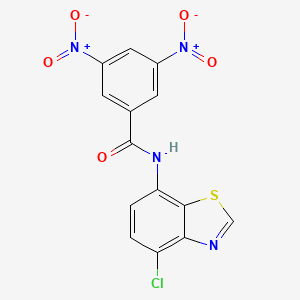

![molecular formula C16H12N6O2S B2499397 N-[4-(5-carbamoyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]-1H-indazole-3-carboxamide CAS No. 1061528-46-8](/img/structure/B2499397.png)

N-[4-(5-carbamoyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]-1H-indazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of nitrogen-rich compounds and thiazole derivatives typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole was achieved using diaminomaleodinitrile as the starting material in a three-step process . Similarly, the synthesis of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide involved a reaction between 4-amino-N-(benzo[d]thiazol-2-yl)benzamide and pyrazine-2-carboxylic acid . These methods could provide insights into the potential synthetic routes for the compound of interest.

Molecular Structure Analysis

The molecular structure of such compounds is often confirmed using spectroscopic techniques like Fourier transform-infrared spectroscopy (FT-IR), mass spectrometry (MS), and elemental analysis (EA) . Single-crystal X-ray diffraction is also used to determine the structure of complexes . These techniques would be essential in analyzing the molecular structure of N-[4-(5-carbamoyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]-1H-indazole-3-carboxamide.

Chemical Reactions Analysis

The chemical behavior of thiazole derivatives and carboxamide compounds can be complex. The papers provided do not detail specific reactions for the compound , but they do discuss the synthesis and properties of related compounds. For example, the antibacterial, antifungal, and anticancer activities of a benzothiazol-2-ylcarbamoyl derivative were evaluated, indicating the potential bioactivity of such compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as thermal stability, density, and enthalpy of formation, can be calculated or measured using techniques like differential scanning calorimetry (DSC) . The detonation pressure and velocity of energetic compounds can be predicted using equations like the Kamlet–Jacobs equations . These properties are crucial for understanding the behavior and potential applications of the compound under study.

Aplicaciones Científicas De Investigación

Antimicrobial Agents

N-[4-(5-carbamoyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]-1H-indazole-3-carboxamide and its derivatives show potential as antimicrobial agents. A study focused on the synthesis of new derivatives of pyrrole, including those with a 1,3-thiazol-2-yl group and their application as antimicrobial agents. The research highlighted that specific compounds in this class exhibited high anti-staphylococcus activity, making them promising for combating bacterial infections (Biointerface Research in Applied Chemistry, 2020).

Antibacterial Agents

Another application is in the development of novel antibacterial agents. Research on compounds similar to N-[4-(5-carbamoyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]-1H-indazole-3-carboxamide, specifically 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, has shown promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These findings suggest the potential of these compounds in addressing various bacterial infections (Medicinal Chemistry Research, 2017).

Serotonin-3 (5-HT3) Receptor Antagonists

This compound class also shows potential as serotonin-3 (5-HT3) receptor antagonists. Research in this area has demonstrated that specific derivatives exhibit potent 5-HT3 receptor antagonistic activity. This finding is significant for the development of new treatments for disorders involving serotonin regulation (Chemical & pharmaceutical bulletin, 1995).

Anticancer Activity

Compounds structurally related to N-[4-(5-carbamoyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]-1H-indazole-3-carboxamide have been studied for their anticancer activities. For instance, arylazothiazoles and 1,3,4-thiadiazoles using chitosan-grafted-poly(4-vinylpyridine) as a catalyst have shown promising activity against colon and liver carcinoma cell lines, highlighting the potential of these compounds in cancer therapy (Chemistry of Heterocyclic Compounds, 2015).

Monoamine Oxidase B Inhibitors

Additionally, certain indazole and indole-carboxamides, closely related to the compound , have been identified as potent, selective inhibitors of monoamine oxidase B (MAO-B). This property is particularly relevant for the treatment of neurological disorders like Parkinson's disease (Journal of medicinal chemistry, 2014).

Propiedades

IUPAC Name |

N-[4-(5-carbamoyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]-1H-indazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N6O2S/c17-14(23)11-5-8(6-18-11)12-7-25-16(19-12)20-15(24)13-9-3-1-2-4-10(9)21-22-13/h1-7,18H,(H2,17,23)(H,21,22)(H,19,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBVBHXFNPXPGNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2)C(=O)NC3=NC(=CS3)C4=CNC(=C4)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(5-carbamoyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]-1H-indazole-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,6-dichloro-N-[2-methanesulfonamido-5-(trifluoromethyl)phenyl]pyridine-2-carboxamide](/img/structure/B2499316.png)

![1-allyl-4-(1-(2-(4-chloro-3-methylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2499317.png)

![1-(4-chlorobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2499320.png)

![7-(2-chlorophenyl)-2-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2499326.png)

![N-[(4-hydroxyoxan-4-yl)methyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2499327.png)

![Dimethyl 5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2499331.png)

![N-[(furan-2-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2499332.png)

![(2,4-Dichlorophenyl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2499334.png)